molecular formula C18H23N3O B11317650 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea

1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea

Cat. No.: B11317650
M. Wt: 297.4 g/mol
InChI Key: QJSJXUQCTOYKBT-UHFFFAOYSA-N
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Description

1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene core: Starting with a suitable naphthalene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with dimethylamine and an isocyanate derivative to form the urea group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

3-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)-1,1-dimethylurea

InChI

InChI=1S/C18H23N3O/c1-5-18(6-2)11-13-9-7-8-10-14(13)16(15(18)12-19)20-17(22)21(3)4/h7-10H,5-6,11H2,1-4H3,(H,20,22)

InChI Key

QJSJXUQCTOYKBT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N(C)C)CC

Origin of Product

United States

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